molecular formula C12H16N4O6 B14068714 6-Amino-2-(2,4-dinitroanilino)hexanoic acid

6-Amino-2-(2,4-dinitroanilino)hexanoic acid

Cat. No.: B14068714
M. Wt: 312.28 g/mol
InChI Key: GSIJNJVQPCUGSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-2-(2,4-dinitroanilino)hexanoic acid is a compound known for its unique chemical structure and properties. It is characterized by the presence of an amino group, a dinitroanilino group, and a hexanoic acid backbone.

Preparation Methods

Chemical Reactions Analysis

6-Amino-2-(2,4-dinitroanilino)hexanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Amino-2-(2,4-dinitroanilino)hexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-2-(2,4-dinitroanilino)hexanoic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes that bind to its amino and nitro groups, affecting various biochemical pathways. For example, it can inhibit proteolytic enzymes like plasmin, which is responsible for fibrinolysis . This inhibition can have therapeutic implications in the treatment of bleeding disorders and other medical conditions .

Comparison with Similar Compounds

6-Amino-2-(2,4-dinitroanilino)hexanoic acid can be compared with similar compounds such as:

Properties

IUPAC Name

6-amino-2-(2,4-dinitroanilino)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O6/c13-6-2-1-3-10(12(17)18)14-9-5-4-8(15(19)20)7-11(9)16(21)22/h4-5,7,10,14H,1-3,6,13H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIJNJVQPCUGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCCCN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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